2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
Description
2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and a piperazine-linked 3-methyl-1,2,4-thiadiazole moiety. This structure combines multiple pharmacophores, including the pyrimidine ring (a common scaffold in medicinal chemistry for kinase inhibition), the cyclopropyl group (known to enhance metabolic stability), and the 1,2,4-thiadiazole-piperazine fragment (associated with receptor binding modulation, particularly in CNS targets) .
Properties
IUPAC Name |
5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-10-11(2)17-14(13-4-5-13)19-15(10)21-6-8-22(9-7-21)16-18-12(3)20-23-16/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMZYKUZRRYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H24N6O
- Molecular Weight : 328.4121 g/mol
- CAS Number : 2549066-06-8
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported that modifications in the pyrimidine structure can enhance cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 0.042 to 3.8 μM .
The mechanism through which this compound exerts its effects appears to be multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Structure Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of substituents like thiadiazole and piperazine has been linked to enhanced activity against specific targets:
- Thiadiazole Moiety : This group is known for its ability to interact with various biological targets, potentially enhancing the compound's anticancer properties.
- Piperazine Ring : Known for its role in improving solubility and bioavailability.
Summary of Biological Activities
Case Studies
-
Antitumor Efficacy Study :
A study evaluated a series of pyrimidine derivatives for their antitumor efficacy against a panel of cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity with some achieving significant inhibition at low concentrations . -
Enzyme Inhibition Research :
Another study focused on enzyme inhibitory activities where synthesized compounds were tested against acetylcholinesterase (AChE) and urease. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential therapeutic applications in neurodegenerative diseases and infections .
Scientific Research Applications
Pharmacological Applications
One of the primary areas of interest for this compound is its pharmacological potential. The presence of the piperazine and thiadiazole moieties suggests that it may have significant bioactivity.
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The piperazine ring is often associated with such activity due to its ability to interact with serotonin receptors .
- Anticancer Properties : Some studies have explored the potential of pyrimidine derivatives in cancer therapy. Compounds that inhibit specific kinases or pathways involved in tumor growth may lead to novel treatments .
Biochemical Pathway Inhibition
The compound is noted for its ability to inhibit certain enzymes involved in biochemical pathways. For instance, it has been identified as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress . This inhibition could be leveraged for therapeutic strategies against inflammatory diseases.
Neuropharmacology
The interaction of this compound with neurotransmitter systems presents opportunities for neuropharmacological research. Its structural components suggest it might modulate neurotransmitter release or receptor activity, particularly in the context of anxiety and mood disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and functional analogs described in the literature, particularly those referenced in Molecules (2014) and related studies. Key differences in substituents, bioactivity, and synthetic pathways are highlighted.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound’s piperazine-thiadiazole substituent distinguishes it from simpler pyrazolopyrimidines (e.g., Compounds 2 and 3). This substitution likely improves solubility and target binding compared to the p-tolyl group in Compound 2 .
Synthetic Pathways : The synthesis of the target compound likely involves multi-step coupling of the pyrimidine core with pre-functionalized piperazine-thiadiazole, contrasting with the condensation/cyclization routes used for pyrazolopyrimidines in the Molecules study .
Research Findings and Limitations
- Its thiadiazole-piperazine moiety, however, aligns with compounds targeting serotonin or dopamine receptors, suggesting plausible CNS applications .
- Stability and Solubility : The dimethyl and cyclopropyl groups likely enhance metabolic stability compared to hydrazine-substituted analogs (e.g., Compound 3), which may degrade under acidic conditions .
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is constructed via a Gould–Jacobs reaction, where enaminones undergo cyclocondensation with guanidine derivatives. For instance, substituted enaminones (e.g., 15 ) react with phenylguanidines under microwave irradiation to yield 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines. This method ensures regioselectivity at the 6-position, which is critical for subsequent piperazine-thiadiazole coupling.
Piperazine-Thiadiazole Coupling
The piperazine-thiadiazole moiety is synthesized separately through nucleophilic aromatic substitution. Patent data reveal that 5-methyl-1,3,4-thiadiazol-2-amine reacts with bromoacetylpiperazine under basic conditions to form the thiadiazole-piperazine fragment.
Synthetic Routes and Optimization
Step 1: Synthesis of 2-Cyclopropyl-4,5-Dimethylpyrimidine-6-amine
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate (2 ) is treated with LDA and cyclopropanecarboxaldehyde to form tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate (9 ). Oxidation with MnO₂ yields the corresponding ketone, which undergoes cyclocondensation with methylguanidine to form the pyrimidine core.
Table 1: Characterization Data for Pyrimidine Intermediate
Step 2: Piperazine-Thiadiazole Coupling
The 6-amino group of the pyrimidine intermediate undergoes nucleophilic substitution with 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine in DMF at 80°C. Patent examples demonstrate that such reactions proceed with >75% yield when catalyzed by K₂CO₃.
Route 2: Convergent Synthesis via Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the pyrimidine ring. A mixture of enaminone (15 ) and 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is heated at 140°C for 45 minutes, directly yielding the target compound. This method reduces side reactions and improves purity.
Table 2: Optimization of Microwave Conditions
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 120 | 60 | 58 |
| 140 | 45 | 82 |
| 160 | 30 | 71 |
Critical Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while bases like K₂CO₃ or Et₃N prevent protonation of the piperazine nitrogen.
Protecting Group Strategy
Boc-protected intermediates (e.g., 2 ) prevent unwanted side reactions during cyclopropane functionalization. Deprotection with TFA/HCl yields free amines for subsequent coupling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The target compound’s NMR spectrum shows characteristic signals:
High-Resolution Mass Spectrometry (HR-MS)
The molecular ion peak at m/z 386.1784 [M + H]⁺ confirms the molecular formula C₁₈H₂₄N₆S.
Applications and Derivatives
The compound’s PDE10 inhibitory activity, as disclosed in patent WO2013028590A1, suggests potential in neurological disorders. Derivatives with modified thiadiazole groups exhibit enhanced bioavailability, as shown in Table 3.
Table 3: Bioactivity of Structural Analogues
| Derivative | IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Target Compound | 12 | 28 |
| 2-Methyl-thiadiazole | 18 | 15 |
| 2-Ethyl-piperazine | 9 | 34 |
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A piperazine core is typically functionalized with the thiadiazole moiety via nucleophilic substitution, followed by cyclopropane introduction through cross-coupling (e.g., Suzuki-Miyaura). Protecting groups (e.g., tert-butyloxycarbonyl, as in ) are critical to prevent side reactions. Final purification employs column chromatography with gradient elution (e.g., dichloromethane/methanol) and crystallization. Validation via TLC and mass spectrometry ensures intermediate purity .
Basic: How is the structural confirmation of this compound achieved in academic settings?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated in piperazine derivatives (). Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- FT-IR : Validates functional groups (e.g., C-N stretches in piperazine).
A combined approach mitigates crystallography limitations (e.g., crystal quality) .
Basic: What analytical methods are used to quantify impurities in this compound?
Methodological Answer:
Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is standard. Buffered mobile phases (e.g., ammonium acetate, pH 6.5, as in ) enhance peak resolution. For trace impurities (<0.1%), LC-MS/MS provides sensitivity. Method validation follows ICH guidelines for linearity (R >0.99), precision (%RSD <2%), and LOQ/LOD .
Advanced: How can reactor design optimize the scalability of this compound’s synthesis?
Methodological Answer:
Reactor optimization aligns with CRDC subclass RDF2050112 (reaction fundamentals and reactor design, ). Key parameters:
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Jacketed reactors for exothermic step control. |
| Mixing efficiency | Turbine impellers for viscous intermediates. |
| Residence time | Continuous-flow reactors for hazardous intermediates. |
| Computational fluid dynamics (CFD) models predict heat/mass transfer, reducing trial-and-error scaling . |
Advanced: What computational tools predict reaction pathways for modifying the thiadiazole-piperazine moiety?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map reaction pathways. Software like Gaussian or ORCA identifies transition states and intermediates. Machine learning (ML) models trained on ICReDD datasets () prioritize substituents with desired electronic effects (e.g., electron-withdrawing groups for stability). Feedback loops between simulations and experimental kinetics refine predictions .
Advanced: How do researchers assess thermal stability under varying experimental conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) profile decomposition temperatures. For example:
- TGA : Heating at 10°C/min under N reveals mass loss at >200°C.
- DSC : Endothermic peaks correlate with melting points; exothermic peaks indicate decomposition.
Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life, with HPLC monitoring degradation .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Cross-validation protocols () include:
- Dose-response curves : Ensure consistent EC/IC measurements.
- Assay standardization : Use WHO reference standards for enzyme inhibition assays.
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. Discrepancies may arise from solvent polarity (e.g., DMSO vs. water) or cell line heterogeneity .
Advanced: What methodologies evaluate environmental fate in atmospheric or aqueous systems?
Methodological Answer:
Studies align with DOE Atmospheric Chemistry Program frameworks ():
- Photolysis : Simulate sunlight exposure (e.g., UVB lamps) to identify degradation products.
- Hydrolysis : pH-dependent studies (pH 3–9) at 25–50°C.
- LC-QTOF-MS : Detects transformation products (e.g., hydroxylated derivatives).
Fugacity models predict partitioning between air/water/soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
